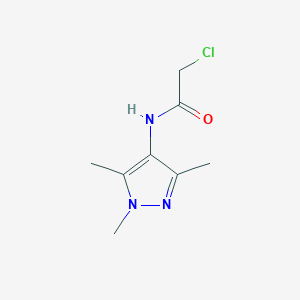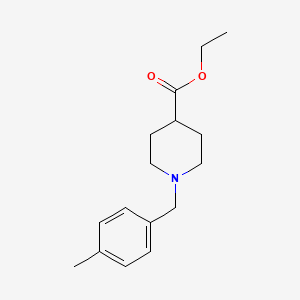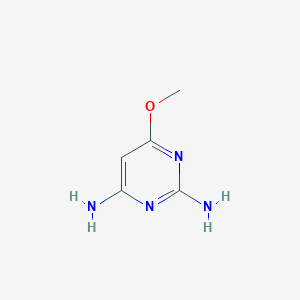
6-Methoxypyrimidine-2,4-diamine
概要
説明
6-Methoxypyrimidine-2,4-diamine is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are important components of nucleic acids (cytosine, thymine, and uracil) and are involved in many biological processes. The methoxy group at the 6-position and the amino groups at the 2 and 4 positions indicate potential for various chemical reactions and biological activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the condensation of amidine derivatives with β-keto-esters or malonates, followed by cyclization and further functionalization. For instance, 2,4-diamino-6-hydroxypyrimidines can be synthesized by C5-alkylation or cyclization, followed by alkylation with phosphonate analogs . Similarly, 4,6-dichloro-2-methylpyrimidine, an intermediate for synthetic drugs, can be synthesized from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination . These methods demonstrate the versatility in synthesizing substituted pyrimidines, which could be adapted for the synthesis of 6-methoxypyrimidine-2,4-diamine.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using spectroscopic methods such as FTIR, FT-Raman, NMR, and X-ray crystallography. Quantum chemical calculations, such as density functional theory (DFT), can predict the geometry, vibrational frequencies, and electronic properties of these molecules . For example, the molecular structure and spectroscopic insights of 2-amino-4-methoxy-6-methylpyrimidine have been studied, providing valuable information on the electronic transitions and charge distribution within the molecule .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions, including alkylation, halogenation, and reactions with nucleophiles. The presence of amino groups allows for further functionalization, such as the formation of N1- and O6-regioisomers upon alkylation . Additionally, the reactivity of the methoxy group can lead to transformations, such as the preparation of new pyrimidine derivatives and fused azolopyrimidines . The chemical reactivity of these compounds is influenced by their electronic structure, which can be studied through NBO analysis and hyperpolarizability calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. For example, high-melting crystalline solids indicate considerable stability . The presence of substituents like the methoxy group can affect the molecule's hydrogen bonding capability, as seen in the formation of pi-stacked chains and centrosymmetric dimers in related compounds . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications.
Case Studies
While there are no direct case studies on 6-methoxypyrimidine-2,4-diamine, related pyrimidine derivatives have been studied for their antiviral activity , as intermediates in drug synthesis , and for their potential in forming new chemical entities . These studies highlight the importance of pyrimidine derivatives in pharmaceutical research and their potential therapeutic applications.
科学的研究の応用
Antiviral Activity
6-Methoxypyrimidine-2,4-diamine derivatives have been studied for their potential antiviral applications. A study by Hocková et al. (2003) focused on 2,4-diamino-6-hydroxypyrimidines substituted in various positions, which showed significant inhibitory activity against retroviruses in cell culture. Especially, the 5-methyl derivative was notably effective against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis of Pyrimidine Derivatives
The transformation of 6-methylthiopyrimidines into various pyrimidine derivatives, including 6-methoxypyrimidine derivatives, has been explored. Cocco, Congiu, and Onnis (2000) demonstrated the synthesis of new pyrimidine derivatives and fused azolopyrimidines, which could have implications in the development of novel pharmaceutical compounds (Cocco, Congiu, & Onnis, 2000).
Luminescence Properties
The luminescence properties of 4-amino-2-methoxypyrimidine, a closely related compound, were studied by Szabo and Berens (1975). They examined the photochemical reactions of this compound in various solvents, indicating potential applications in the field of photochemistry (Szabo & Berens, 1975).
Alzheimer's Disease Treatment
A study by Mohamed et al. (2012) investigated derivatives of pyrimidine-2,4-diamine as multifunctional agents for potential treatment of Alzheimer's Disease (AD). They found that certain derivatives exhibited promising activity against cholinesterase, β-secretase, and Aβ-aggregation, which are key therapeutic targets in AD (Mohamed, Yeung, Vasefi, Beazely, & Rao, 2012).
Pyrimidine Rearrangement
Brown and Lee (1970) investigated the thermal rearrangement of methoxypyrimidines. Their study provides insight into the chemical behavior of pyrimidines under certain conditions, which is crucial for the synthesis of more complex molecules (Brown & Lee, 1970).
Solubility Studies
The solubility of related compounds such as 2-amino-4-chloro-6-methoxypyrimidine has been studied in various organic solvents. Yao, Xia, and Li (2017) provided detailed data on the solubility behavior, which is vital for understanding the compound's properties in different environments (Yao, Xia, & Li, 2017).
Chemical Synthesis Innovation
Ju Xiu-lian (2009) focused on the synthesis of 2-amino-4-methoxypyrimidine through an innovative process, highlighting its applicability in industrial production due to cost-effectiveness and high yields. This research contributes to the practical applications of pyrimidine derivatives in various industries (Ju Xiu-lian, 2009).
Safety And Hazards
The safety data sheet for a related compound, m-Phenylenediamine, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye irritation, and is suspected of causing genetic defects. It is also very toxic to aquatic life with long-lasting effects .
特性
IUPAC Name |
6-methoxypyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBMJXWHJWWZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355715 | |
| Record name | 6-Methoxypyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxypyrimidine-2,4-diamine | |
CAS RN |
3270-97-1 | |
| Record name | 6-Methoxypyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Diamino-6-methoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

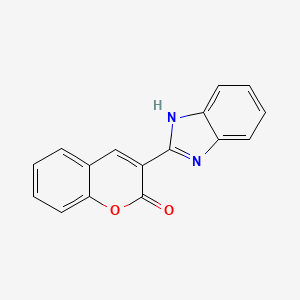
![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)
![4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298761.png)


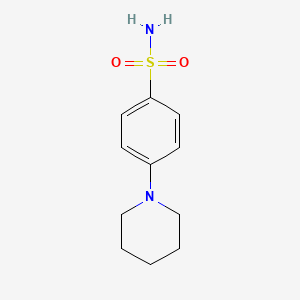
![2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1298767.png)

